molecular formula C21H19NO2 B14461003 2-(Dimethylamino)ethyl pyrene-1-carboxylate CAS No. 73282-81-2

2-(Dimethylamino)ethyl pyrene-1-carboxylate

Cat. No.: B14461003
CAS No.: 73282-81-2
M. Wt: 317.4 g/mol
InChI Key: GGKHXFVCCDAPBO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl pyrene-1-carboxylate is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its fluorescence properties, making it useful in various scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Pyrene-1-carboxylic acid+2-(Dimethylamino)ethanolAcid catalyst2-(Dimethylamino)ethyl pyrene-1-carboxylate+Water\text{Pyrene-1-carboxylic acid} + \text{2-(Dimethylamino)ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Pyrene-1-carboxylic acid+2-(Dimethylamino)ethanolAcid catalyst​2-(Dimethylamino)ethyl pyrene-1-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl pyrene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrene-1-carboxylic acid and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Pyrene-1-carboxylic acid

    Reduction: 2-(Dimethylamino)ethyl pyrene-1-carbinol

    Substitution: Various substituted pyrene derivatives depending on the nucleophile used

Scientific Research Applications

2-(Dimethylamino)ethyl pyrene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in the study of biological membranes and cellular processes, as it can intercalate into lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl pyrene-1-carboxylate is primarily based on its ability to intercalate into various molecular structures. In biological systems, it can insert itself between the lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Its fluorescence properties also make it useful for tracking and imaging applications, where it can bind to specific molecular targets and emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl pyrene-1-carboxamide: Similar structure but with an amide group instead of an ester group.

    2-(Dimethylamino)ethyl pyrene-1-sulfonate: Contains a sulfonate group, offering different solubility and reactivity properties.

    2-(Dimethylamino)ethyl pyrene-1-phosphate: Phosphate group provides unique biochemical properties.

Uniqueness

2-(Dimethylamino)ethyl pyrene-1-carboxylate stands out due to its ester functional group, which provides a balance of reactivity and stability. Its strong fluorescence and ability to intercalate into various structures make it particularly valuable in research and industrial applications.

Properties

CAS No.

73282-81-2

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl pyrene-1-carboxylate

InChI

InChI=1S/C21H19NO2/c1-22(2)12-13-24-21(23)18-11-9-16-7-6-14-4-3-5-15-8-10-17(18)20(16)19(14)15/h3-11H,12-13H2,1-2H3

InChI Key

GGKHXFVCCDAPBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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